3-Methylazepan-4-one

Beschreibung

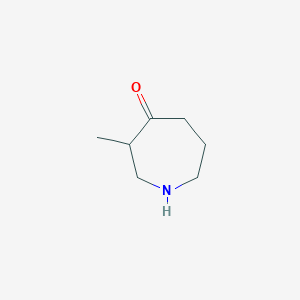

3-Methylazepan-4-one is a seven-membered heterocyclic compound featuring a ketone group at position 4 and a methyl substituent at position 3. Its hydrochloride salt, this compound hydrochloride (CAS: 56515-23-2), is widely used in research due to its stability and solubility properties. The molecular formula is C₇H₁₄ClNO, with a molecular weight of 163.65 g/mol . It is typically provided as a high-purity compound (>95–99%) and requires storage at -80°C or -20°C to maintain stability .

Key applications include its role as a synthetic intermediate in pharmaceuticals and agrochemicals, though it is explicitly labeled for research use only .

Eigenschaften

Molekularformel |

C7H13NO |

|---|---|

Molekulargewicht |

127.18 g/mol |

IUPAC-Name |

3-methylazepan-4-one |

InChI |

InChI=1S/C7H13NO/c1-6-5-8-4-2-3-7(6)9/h6,8H,2-5H2,1H3 |

InChI-Schlüssel |

ITSNSGVYIGJVRI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CNCCCC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methylazepan-4-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1-methyl-1,6-diaminohexane with phosgene can yield this compound . The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylazepan-4-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

3-Methylazepan-4-one has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including antihistamines and other therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-methylazepan-4-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an intermediate in the synthesis of drugs that target histamine receptors. The pathways involved can include binding to receptor sites and modulating biological responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table highlights structural and physicochemical differences between 3-Methylazepan-4-one and related azepanone derivatives:

Key Observations :

- Substituent Effects : The position and type of substituents significantly influence molecular weight and steric bulk. For example, 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one has a higher molecular weight (247.34 g/mol ) due to its aromatic and ethyl groups .

- Storage Stability : this compound hydrochloride requires stringent cold storage, whereas 1-Methylazepan-4-one hydrochloride is stable at room temperature under inert conditions .

Solubility and Handling

- This compound Hydrochloride : Requires dissolution in polar solvents (e.g., DMSO, water) with heating (37°C) and sonication to enhance solubility .

- 1-Methylazepan-4-one Hydrochloride : Similar solubility profiles but may exhibit differences in crystallinity due to substituent positioning .

- 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one : The hydrophobic hydroxyphenyl group likely reduces aqueous solubility, necessitating organic solvents for handling .

Biologische Aktivität

3-Methylazepan-4-one is a cyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of azepanones, characterized by a seven-membered ring containing a ketone functional group. The methyl substitution at the 3-position can significantly influence its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an inhibitor of specific enzymes and its effects on cellular processes.

1. Enzyme Inhibition

Research indicates that this compound and its derivatives exhibit inhibitory effects on cathepsin K, an enzyme involved in bone resorption. For instance, a study reported that methyl-substituted azepanones showed varied inhibitory potencies against human cathepsin K, with some analogs achieving low nanomolar inhibition constants (K(i)) and favorable pharmacokinetic profiles in vivo .

| Compound | K(i) (nM) | Oral Bioavailability (%) | Clearance (mL/min/kg) |

|---|---|---|---|

| 4S-7-cis-methylazepanone | 0.041 | 89 | 19.5 |

| Parent azepanone | 0.16 | 42 | 49.2 |

This table summarizes the potency and pharmacokinetics of selected azepanone derivatives, highlighting the significant improvement in activity due to methyl substitution.

2. Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one derivative displayed an IC50 value of 8 µM against MCF-7 breast cancer cells, indicating notable antiproliferative activity . The mechanism involved mitochondrial membrane potential loss and induction of apoptosis.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cathepsin K Inhibition: By inhibiting cathepsin K, these compounds may reduce bone resorption, making them potential candidates for treating osteoporosis.

- Apoptotic Pathways: The induction of apoptosis in cancer cells suggests that these compounds may activate intrinsic apoptotic pathways, potentially involving mitochondrial signaling cascades.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Osteoporosis Treatment

A study involving animal models demonstrated that a derivative of this compound significantly reduced bone resorption markers when administered over a period of several weeks. This finding supports the compound's potential use in osteoporosis management.

Case Study 2: Cancer Therapy

In another investigation, researchers evaluated the cytotoxic effects of various azepanone derivatives on human cancer cell lines. Results indicated that certain compounds not only inhibited cell growth but also altered cell cycle distribution, further validating their therapeutic potential against cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.